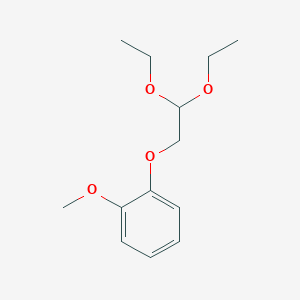

1-(2,2-Diethoxyethoxy)-2-methoxybenzene

Description

1-(2,2-Diethoxyethoxy)-2-methoxybenzene is an aromatic ether derivative featuring a methoxy group at the ortho position and a diethoxyethoxy substituent. The compound’s structure comprises a benzene ring substituted with a methoxy (-OCH₃) group and a 2,2-diethoxyethoxy (-OCH₂CH(OCH₂CH₃)₂) side chain. The diethoxyethoxy group is synthetically accessible via acetal formation, as demonstrated in the synthesis of 1-(1-butoxyethoxy)-2-methoxybenzene (AG) using guaiacol and vinyl ethers .

Properties

Molecular Formula |

C13H20O4 |

|---|---|

Molecular Weight |

240.29 g/mol |

IUPAC Name |

1-(2,2-diethoxyethoxy)-2-methoxybenzene |

InChI |

InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-9-7-6-8-11(12)14-3/h6-9,13H,4-5,10H2,1-3H3 |

InChI Key |

LAQMLBCREDCVRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COC1=CC=CC=C1OC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethoxy)-2-methoxybenzene typically involves the reaction of 2-methoxyphenol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene glycol to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods: Industrial production of 1-(2,2-Diethoxyethoxy)-2-methoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethoxy)-2-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding hydroxy derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Halogenated derivatives of 1-(2,2-Diethoxyethoxy)-2-methoxybenzene.

Scientific Research Applications

1-(2,2-Diethoxyethoxy)-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)-2-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2,2-Diethoxyethoxy)-2-methoxybenzene with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and biological activities:

Key Comparative Insights:

Substituent Effects on Bioactivity: DBMB’s benzimidazole groups enable direct Syk kinase inhibition, reducing NF-κB-driven inflammation . In contrast, the diethoxyethoxy group in the target compound may influence solubility but lacks direct evidence of kinase modulation.

Synthetic Accessibility :

- Acetal formation (e.g., AG and the target compound) is a versatile route for introducing alkoxy side chains . DBMB’s synthesis is more complex, requiring multi-step benzimidazole coupling .

Physicochemical Properties :

- Increasing alkoxy chain length (e.g., AG’s butoxyethoxy vs. target’s diethoxyethoxy) enhances lipophilicity, affecting membrane permeability .

- Halogenation (e.g., fluoro/bromo derivatives) improves stability and reactivity for pharmaceutical or material science applications .

Biological Relevance: DBMB remains the most biologically characterized analog, with IC₅₀ values in the micromolar range for NO and PGE2 inhibition . The target compound’s diethoxyethoxy group may require structural optimization (e.g., adding heterocycles) to achieve similar potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.